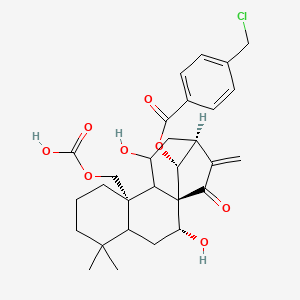
Antiproliferative agent-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative Agent-4 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound is designed to target rapidly dividing cells, thereby preventing the growth and spread of tumors. Its unique structure and mechanism of action distinguish it from other antiproliferative agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-4 typically involves multiple steps, starting with the preparation of the core structure. This may include the use of various organic reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative Agent-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. These products can include various derivatives with modified biological activity.
Applications De Recherche Scientifique
Antiproliferative Agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of Antiproliferative Agent-4 involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins involved in cell proliferation and survival. By binding to these targets, this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. Key pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Comparaison Avec Des Composés Similaires
Estramustine: A hybrid molecule with antiproliferative activity, used in the treatment of prostate cancer.
CUDC-101: A multi-targeted inhibitor with activity against histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2.
CBLC-137: A compound in clinical trials with potential anticancer activity.
Uniqueness of Antiproliferative Agent-4: this compound stands out due to its unique structure and specific mechanism of action. Unlike other compounds that may target a single pathway, this compound has the ability to modulate multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
Propriétés
Formule moléculaire |
C29H35ClO8 |
|---|---|
Poids moléculaire |
547.0 g/mol |
Nom IUPAC |
[(1R,2R,9S,11S,13S,16R)-9-(carboxyoxymethyl)-2,11-dihydroxy-5,5-dimethyl-14-methylidene-15-oxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C29H35ClO8/c1-15-18-11-19(31)22-28(14-37-26(35)36)10-4-9-27(2,3)20(28)12-21(32)29(22,23(15)33)24(18)38-25(34)17-7-5-16(13-30)6-8-17/h5-8,18-22,24,31-32H,1,4,9-14H2,2-3H3,(H,35,36)/t18-,19-,20?,21+,22?,24+,28-,29+/m0/s1 |
Clé InChI |
GHRRDCNXRKXJLG-UYHNZHPSSA-N |
SMILES isomérique |
CC1(CCC[C@@]2(C1C[C@H]([C@]34C2[C@H](C[C@H]([C@H]3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
SMILES canonique |
CC1(CCCC2(C1CC(C34C2C(CC(C3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


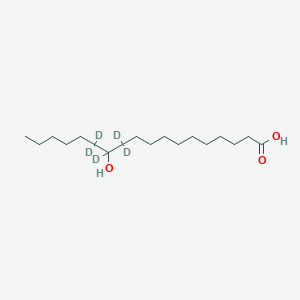
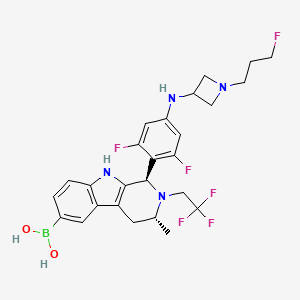
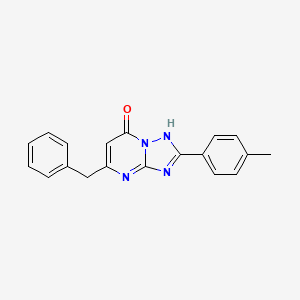
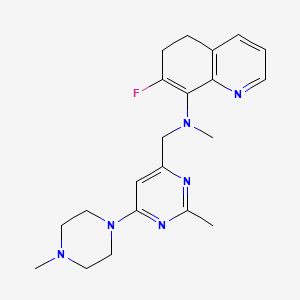


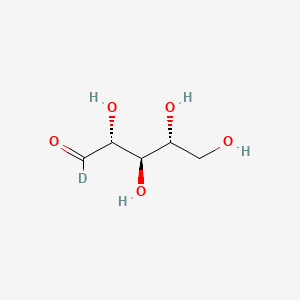
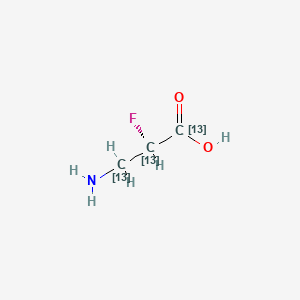
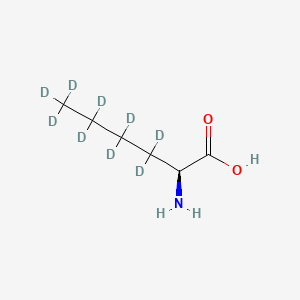
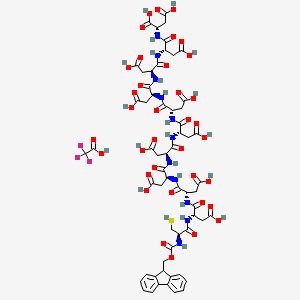
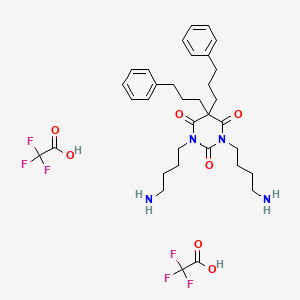
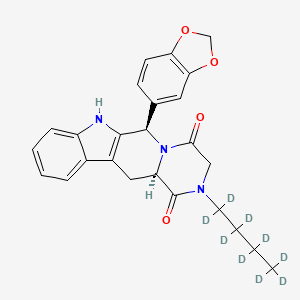
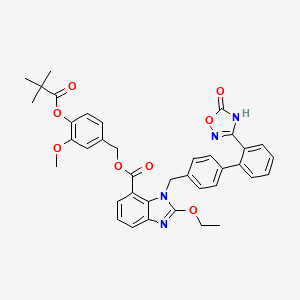
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
